

A Comparative Guide to the Spectroscopic Interpretation of (Pentyloxy)benzene

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Compound of Interest		
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This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **(pentyloxy)benzene**. It also includes a summary of alternative analytical techniques and detailed experimental protocols to assist in the structural elucidation of this and similar aromatic ether compounds.

¹H NMR and ¹³C NMR Spectral Data of the (Pentyloxy)benzene Moiety

The following tables summarize the proton and carbon-13 NMR spectral data for the **(pentyloxy)benzene** portion of a related molecule, 1-ethynyl-4-**(pentyloxy)benzene**, which serves as a close proxy for interpreting the spectra of **(pentyloxy)benzene** itself. The chemical environment of the pentyloxybenzene group is expected to be very similar in both compounds.

Table 1: 1H NMR Spectral Data (500 MHz, CDCl3)



Chemical Shift (δ)	Multiplicity	Integration	Assignment (Proton)
7.44-7.46	m	2H	Ha (ortho to -OC5H11)
6.85-6.88	m	2H	Hb (meta to -OC5H11)
3.97	t, J = 6.5 Hz	2H	Hc (-OCH ₂ -)
1.77-1.82	m	2H	Hd (-OCH ₂ CH ₂ -)
1.35-1.45	m	4H	He, Hf (- CH2CH2CH2CH3)
0.93	t, J = 7.0 Hz	3H	Hg (-CH₃)

Data derived from a closely related compound[1].

Table 2: 13C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment (Carbon)	
159.2	C1 (ipso, attached to -O)	
133.0	C2 (ortho to -OC5H11)	
114.5	C3 (meta to -OC₅H11)	
68.1	C4 (-OCH ₂ -)	
28.9	C5 (-OCH ₂ CH ₂ -)	
28.2	C6 (-CH ₂ CH ₂ CH ₂ -)	
22.5	C7 (-CH ₂ CH ₃)	
14.0	C8 (-CH₃)	

Data derived from a closely related compound[1].

Interpretation of NMR Spectra



The ¹H NMR spectrum of the **(pentyloxy)benzene** moiety shows distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring appear in the downfield region (around 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons closer to the electron-donating pentyloxy group (ortho protons, Ha) are expected to be slightly upfield compared to the meta protons if the substituent on the para position were not present. In the provided data for the ethynyl-substituted compound, the ortho protons are downfield, which is influenced by the ethynyl group. The protons of the pentyloxy chain appear in the upfield region. The methylene group directly attached to the oxygen (Hc) is the most downfield of the aliphatic protons due to the electronegativity of the oxygen atom.

In the ¹³C NMR spectrum, the carbon attached to the oxygen atom (C1) is significantly deshielded and appears at a high chemical shift. The other aromatic carbons have chemical shifts in the typical aromatic region (110-160 ppm). The aliphatic carbons of the pentyloxy group appear in the upfield region, with the carbon directly bonded to the oxygen (C4) being the most deshielded among them.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the (pentyloxy)benzene sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]
 CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration.[2]
 - Transfer the solution to a clean, dry 5 mm NMR tube.[3] Ensure the solution is free of any solid particles to avoid spectral line broadening.[2]
- Instrument Setup and Data Acquisition:



- The spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1]
- The instrument is locked onto the deuterium signal of the solvent.
- For a ¹H NMR spectrum, a standard single-pulse experiment is usually sufficient.
- For a ¹³C NMR spectrum, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
 as an internal standard (0.00 ppm).[1]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques can provide complementary information.

Infrared (IR) Spectroscopy:

- Principle: IR spectroscopy measures the vibrations of bonds within a molecule.
- Application to (Pentyloxy)benzene: Aromatic ethers like (pentyloxy)benzene are expected to show a strong C-O stretching band.[5] For aryl alkyl ethers, this typically appears as two distinct bands, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch).[5][6] The spectrum would also show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching within the aromatic ring around 1600 and 1480 cm⁻¹.[6]

Mass Spectrometry (MS):

- Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
- Application to (Pentyloxy)benzene: Aromatic ethers typically show a prominent molecular
 ion peak due to the stability of the benzene ring.[7] A common fragmentation pattern for alkyl
 aryl ethers is cleavage of the alkyl C-O bond, which for (pentyloxy)benzene would lead to a



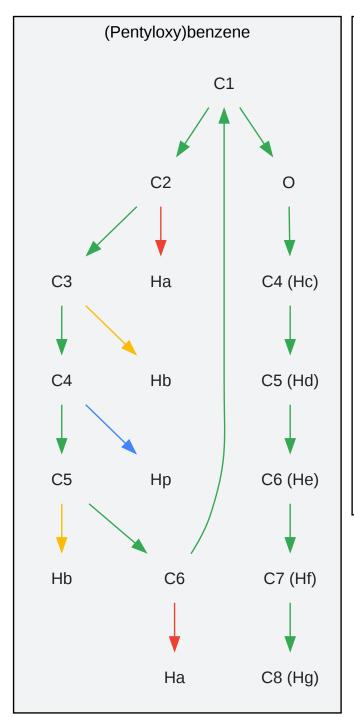
fragment corresponding to the phenoxy radical or cation. Another characteristic fragmentation is the cleavage of the C-C bond beta to the aromatic ring.[7]

Table 3: Comparison of Analytical Techniques

Technique	Information Provided	Advantages for (Pentyloxy)benzene Analysis
¹ H NMR	Detailed information on the proton framework, including connectivity and stereochemistry.	Precisely determines the number and environment of different protons in the aromatic ring and the pentyloxy chain.
¹³ C NMR	Information on the carbon skeleton of the molecule.	Confirms the number of unique carbon atoms and provides information about their chemical environment (aromatic vs. aliphatic, proximity to oxygen).
IR Spectroscopy	Identification of functional groups.	Confirms the presence of the ether linkage (C-O stretch) and the aromatic ring (C=C and C-H stretches).[5][6]
Mass Spectrometry	Molecular weight and fragmentation pattern.	Determines the molecular weight and provides structural clues through characteristic fragmentation of the ether linkage.[7]

Visualization of (Pentyloxy)benzene Structure and NMR Assignments





Legend
Ha: ortho protons

Hb: meta protons

Hp: para proton

Hc-Hg: pentyloxy protons

C1-C8: carbons

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Figure 1. Structure of **(Pentyloxy)benzene** with proton and carbon labeling for NMR signal assignment.



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